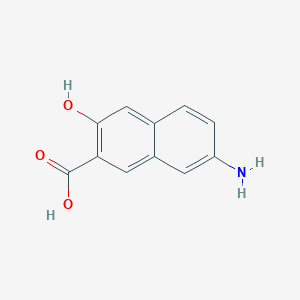

7-Amino-3-hydroxynaphthalene-2-carboxylic acid

CAS No.: 64863-13-4

Cat. No.: VC15977064

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64863-13-4 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 7-amino-3-hydroxynaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15) |

| Standard InChI Key | YPLIWODOGVLLCV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)N |

Introduction

Structural and Physicochemical Properties

The core structure of 7-amino-3-hydroxynaphthalene-2-carboxylic acid consists of a naphthalene ring system substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 7 and 3, respectively, alongside a carboxylic acid (-COOH) moiety at position 2. This arrangement confers unique electronic and steric properties, influencing solubility, acidity, and intermolecular interactions.

Comparative Physical Properties

While direct measurements for 7-amino-3-hydroxynaphthalene-2-carboxylic acid are unavailable, analogous compounds offer predictive benchmarks:

The brominated analogue’s melting point (262°C) and density (1.772 g/cm³) suggest that substitution with an amino group may slightly reduce these values due to decreased molecular symmetry and altered packing efficiency . The carboxylic acid pKa is expected to remain near 2.8, consistent with electron-withdrawing effects of the aromatic system .

Spectral Characterization and Analytical Data

Hypothetical spectral data for 7-amino-3-hydroxynaphthalene-2-carboxylic acid can be extrapolated from related compounds:

-

IR Spectroscopy: Strong absorption bands at ~3400 cm⁻¹ (O-H/N-H stretch), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C) .

-

NMR:

-

MS: Molecular ion peak at m/z 229 (C₁₁H₉NO₃), with fragmentation patterns reflecting loss of CO₂ (-44 Da) and H₂O (-18 Da).

Challenges and Future Directions

Key challenges in handling 7-amino-3-hydroxynaphthalene-2-carboxylic acid include:

-

Oxidative Sensitivity: The hydroxyl and amino groups may necessitate inert atmosphere handling to prevent decomposition.

-

Solubility Limitations: Poor aqueous solubility could hinder biological testing; prodrug strategies (e.g., esterification) may improve bioavailability.

-

Stereochemical Control: If chiral centers exist, asymmetric synthesis methods must be developed.

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume